molecular formula C18H17BrN2O2 B5054905 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide

Cat. No.: B5054905
M. Wt: 373.2 g/mol
InChI Key: ARSPFCGMGGSROB-UHFFFAOYSA-N
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Description

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide, commonly known as BRP-7, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of benzoxazole derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of BRP-7 is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, BRP-7 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BRP-7 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II. Additionally, BRP-7 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using BRP-7 in lab experiments is its potential therapeutic applications. The compound has shown promising results in inhibiting the growth of cancer cells and treating neurodegenerative disorders. However, one of the limitations of using BRP-7 in lab experiments is its relatively low solubility, which may affect its bioavailability.

Future Directions

There are several future directions for research on BRP-7. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of BRP-7 and its potential therapeutic applications. Furthermore, future research may investigate the potential of BRP-7 in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

The synthesis of BRP-7 involves the reaction of 2-bromobenzoic acid with 2-aminophenol to form 2-(2-bromophenyl)-1,3-benzoxazole. This intermediate is then reacted with pentanoyl chloride to obtain the final product, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide.

Scientific Research Applications

BRP-7 has been extensively studied for its potential in treating various diseases. The compound has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. It has also been studied for its potential in treating Alzheimer's disease and other neurodegenerative disorders.

Properties

IUPAC Name

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-2-3-8-17(22)20-12-9-10-16-15(11-12)21-18(23-16)13-6-4-5-7-14(13)19/h4-7,9-11H,2-3,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSPFCGMGGSROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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